molecular formula C₁₉₀H₃₂₉N₅₉O₅₇S B612684 117680-39-4 CAS No. 117680-39-4

117680-39-4

Cat. No.: B612684
CAS No.: 117680-39-4
M. Wt: 4384.20
InChI Key:
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Scientific Research Applications

Egg Laying Hormone of Aplysia has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

    Biology: Investigated for its role in neuroendocrine signaling and reproductive behavior in marine organisms.

    Medicine: Explored for its potential therapeutic applications in regulating reproductive processes.

    Industry: Utilized in the development of peptide-based drugs and biotechnological applications.

Biochemical Analysis

Cellular Effects

Egg Laying Hormone, aplysia, has significant effects on various types of cells and cellular processes. In neurons, it influences cell signaling pathways by activating ion channels and altering membrane potentials. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the stimulation of oviposition and ovulation in Aplysia . The hormone’s impact on cell function is crucial for the reproductive cycle of the organism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Egg Laying Hormone, aplysia, can change over time. The hormone is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods. Studies have shown that the hormone can induce long-term changes in cellular function, including sustained alterations in gene expression and enzyme activity . These long-term effects are essential for understanding the hormone’s role in reproductive processes.

Dosage Effects in Animal Models

The effects of Egg Laying Hormone, aplysia, vary with different dosages in animal models. At low doses, the hormone can stimulate oviposition and ovulation without causing adverse effects. At high doses, it may lead to toxic effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Egg Laying Hormone of Aplysia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of this neuropeptide can be achieved through recombinant DNA technology. This method involves inserting the gene encoding the Egg Laying Hormone into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues such as cysteine and methionine.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, leading to changes in its tertiary structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

    Substitution: Site-directed mutagenesis techniques are employed to substitute specific amino acids within the peptide.

Major Products Formed:

    Oxidation: Oxidized forms of the peptide with modified cysteine or methionine residues.

    Reduction: Reduced forms of the peptide with broken disulfide bonds.

    Substitution: Peptide analogs with substituted amino acids.

Comparison with Similar Compounds

    Oxytocin: A peptide hormone involved in social bonding, sexual reproduction, and childbirth.

    Vasopressin: A peptide hormone that regulates water retention and blood pressure.

    Gonadotropin-releasing hormone (GnRH): A peptide hormone that controls the release of reproductive hormones.

Uniqueness: Egg Laying Hormone of Aplysia is unique due to its specific role in marine organisms, particularly in the reproductive behavior of Aplysia. Unlike other peptide hormones, it is synthesized by bag cell neurons and has a distinct mechanism of action involving electrical discharge triggering of neurons.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 117680-39-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-butanone", "4-(4-methylphenyl)-2-butanone", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)-2-butanone with sodium hydride in dry THF to form the corresponding enolate.", "Step 2: Add 4-(4-methylphenyl)-2-butanone to the reaction mixture and stir at room temperature for several hours to allow for the condensation reaction to occur.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography.", "Step 6: React the purified product with bromine in acetic acid to form the corresponding bromo derivative.", "Step 7: Treat the bromo derivative with sodium hydroxide in methanol to form the final product, 117680-39-4." ] }

CAS No.

117680-39-4

Molecular Formula

C₁₉₀H₃₂₉N₅₉O₅₇S

Molecular Weight

4384.20

sequence

One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2

Origin of Product

United States

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